Amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)
Description
Amino(cyclopenta-2,4-dien-1-ylidene)methanolate, cyclopenta-1,3-diene, iron(2+) is an organometallic complex featuring a substituted cyclopentadienyl ligand coordinated to an iron(II) center. The compound’s structure includes an amino group and a methanolate moiety attached to the cyclopentadienyl ring, which significantly influences its electronic and steric properties. This derivative belongs to the broader family of ferrocene analogs, where cyclopentadienyl ligands are functionalized to modulate reactivity and stability .
The synthesis of such compounds typically involves nucleophilic substitution or ligand-exchange reactions. For example, describes multi-step procedures for synthesizing cyclopentane derivatives with amino and difluoromethyl groups, involving acetoacetate reactions, acid-catalyzed deprotection, and oxidation. These methods highlight the importance of precise reaction conditions and purification techniques (e.g., column chromatography and NMR/HRMS characterization) .
Properties
Molecular Formula |
C11H11FeNO |
|---|---|
Molecular Weight |
229.06 g/mol |
InChI |
InChI=1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H2,7,8);1-5H; |
InChI Key |
XCOYBJPAIYQCMT-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)N.[Fe] |
Origin of Product |
United States |
Preparation Methods
Ferrocenecarboxamide can be synthesized through the amidation of ferrocenecarboxylic acid. The reaction involves the use of amines and appropriate coupling agents to form the amide bond. For example, N-(2-hydroxyethyl)ferrocenecarboxamide can be synthesized by reacting ferrocenecarboxylic acid with 2-hydroxyethylamine in the presence of a coupling agent . The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ferrocenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the electrocatalytic oxidation of bilirubin at ferrocenecarboxamide-modified electrodes . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized ferrocene derivatives, while reduction reactions may produce reduced ferrocene compounds.
Scientific Research Applications
Ferrocenecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a redox-active compound in electrocatalysis and as a building block for the synthesis of complex organometallic structures . In biology and medicine, ferrocenecarboxamide-modified electrodes are employed in biosensors for the detection of biomolecules such as bilirubin . In industry, ferrocenecarboxamide is used in the development of advanced materials with unique electronic and magnetic properties .
Mechanism of Action
The mechanism of action of ferrocenecarboxamide involves its redox properties and ability to interact with biological molecules. The carboxamide group in ferrocenecarboxamide forms stable complexes with proteins and other biomolecules, facilitating various biochemical reactions . For example, in electrocatalytic applications, ferrocenecarboxamide acts as a redox mediator, promoting electron transfer and enhancing the catalytic activity of the electrode . In biological systems, ferrocenecarboxamide can generate ROS, leading to oxidative damage and cell death in cancer cells .
Comparison with Similar Compounds
Research Findings and Trends
- Computational Insights : Density functional theory (DFT) studies () are critical for predicting redox behavior and ligand effects. The target compound’s exact exchange contributions could be modeled using hybrid functionals .
- Structural Complexity : and emphasize the trend toward highly substituted ferrocenes for niche applications, such as chiral catalysts or bioactive molecules .
Biological Activity
Amino(cyclopenta-2,4-dien-1-ylidene)methanolate, also known as 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, is an organometallic compound that has garnered attention for its potential biological activities. This compound integrates a cyclopentadiene moiety with iron(II), which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆NO |
| Molecular Weight | 108.12 g/mol |
| CAS Number | 696-68-4 |
| Density | 1.0 ± 0.1 g/cm³ |
| Melting Point | 64-66 °C |
| Boiling Point | 205.3 ± 9.0 °C at 760 mmHg |
| Flash Point | 70.3 ± 15.6 °C |
Structural Characteristics
The structure of amino(cyclopenta-2,4-dien-1-ylidene)methanolate features a cyclopentadiene ring system that is known for its unique reactivity due to the presence of conjugated double bonds. The iron(II) center in the compound can facilitate various redox reactions, making it a candidate for biological interactions.
Research indicates that compounds containing cyclopentadiene structures exhibit various biological activities, including:
- Antioxidant Activity : Cyclopentadiene derivatives have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Metal Ion Interaction : The presence of iron(II) may enhance the compound's ability to interact with biological macromolecules, influencing processes such as electron transfer.
Case Study 1: Antioxidant Potential
A study conducted by Sanz et al. (2002) explored the antioxidant properties of cyclopentadiene derivatives. The findings indicated that these compounds effectively reduced oxidative damage in cellular models, suggesting a protective role against oxidative stress-induced cellular damage.
Case Study 2: Enzyme Inhibition
Research by Lou et al. (2002) focused on the inhibitory effects of cyclopentadiene derivatives on cytochrome P450 enzymes. The results demonstrated significant inhibition, indicating potential applications in drug metabolism modulation.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects:
- Irritation Potential : The compound is classified under GHS07 with hazard statements indicating it may cause skin and eye irritation.
- Safety Precautions : Recommended protective measures include using dust masks and gloves during handling due to potential irritant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
